2-Oxo-2H-1-benzopyran-7-yl hexanoate
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Overview
Description
2-Oxo-2H-1-benzopyran-7-yl hexanoate is a chemical compound belonging to the benzopyran family. Benzopyrans, also known as coumarins, are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. These compounds are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-7-yl hexanoate typically involves the esterification of 2-Oxo-2H-1-benzopyran-7-ol with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-1-benzopyran-7-yl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines
Scientific Research Applications
2-Oxo-2H-1-benzopyran-7-yl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2H-1-benzopyran-7-yl hexanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid
- 2-Propenal, 3-chloro-3-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
Uniqueness
2-Oxo-2H-1-benzopyran-7-yl hexanoate stands out due to its unique ester linkage, which imparts distinct physicochemical properties and biological activities. The hexanoate moiety enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability and interaction with hydrophobic environments.
Properties
CAS No. |
114214-80-1 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) hexanoate |
InChI |
InChI=1S/C15H16O4/c1-2-3-4-5-14(16)18-12-8-6-11-7-9-15(17)19-13(11)10-12/h6-10H,2-5H2,1H3 |
InChI Key |
JFTVVEHJJRKCJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
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